N-{1-[2-(2-Methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
N-{1-[2-(2-Methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
Brand Name:
Vulcanchem
CAS No.:
1008976-64-4
VCID:
VC0368469
InChI:
InChI=1S/C19H20N2O4/c1-13(22)20-18-14-7-3-4-8-15(14)21(19(18)23)11-12-25-17-10-6-5-9-16(17)24-2/h3-10,18H,11-12H2,1-2H3,(H,20,22)
SMILES:
CC(=O)NC1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3OC
Molecular Formula:
C19H20N2O4
Molecular Weight:
340.4g/mol
N-{1-[2-(2-Methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
CAS No.: 1008976-64-4
Main Products
VCID: VC0368469
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4g/mol
CAS No. | 1008976-64-4 |
---|---|
Product Name | N-{1-[2-(2-Methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide |
Molecular Formula | C19H20N2O4 |
Molecular Weight | 340.4g/mol |
IUPAC Name | N-[1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide |
Standard InChI | InChI=1S/C19H20N2O4/c1-13(22)20-18-14-7-3-4-8-15(14)21(19(18)23)11-12-25-17-10-6-5-9-16(17)24-2/h3-10,18H,11-12H2,1-2H3,(H,20,22) |
Standard InChIKey | PDWYLFABJWRJNQ-UHFFFAOYSA-N |
SMILES | CC(=O)NC1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3OC |
Canonical SMILES | CC(=O)NC1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3OC |
PubChem Compound | 6500482 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume